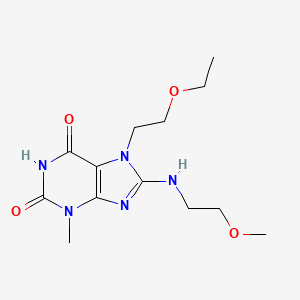![molecular formula C10H12BrN3 B2906555 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1784871-38-0](/img/structure/B2906555.png)
5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 3rd position, and a methyl group at the 2nd position of the imidazo[4,5-B]pyridine core.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine are various biological receptors, including angiotensin II and thromboxane A2 . These receptors play crucial roles in regulating blood pressure and promoting platelet aggregation, respectively .
Mode of Action
This compound interacts with its targets as an antagonist . This means it binds to these receptors and blocks their normal function, preventing the physiological responses usually triggered by angiotensin II and thromboxane A2 .
Biochemical Pathways
The compound’s antagonistic action affects several biochemical pathways. For instance, by blocking angiotensin II receptors, it can disrupt the renin-angiotensin system, which regulates blood pressure . Similarly, by inhibiting thromboxane A2 receptors, it can affect the pathway of platelet aggregation, potentially influencing blood clotting .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity. By blocking the function of its target receptors, it can alter cellular responses to angiotensin II and thromboxane A2, potentially leading to changes in blood pressure regulation and platelet aggregation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, factors such as pH and the presence of other substances can potentially affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with isopropyl bromide and methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The imidazo[4,5-B]pyridine core can participate in coupling reactions, such as Suzuki cross-coupling and Buchwald-Hartwig amination.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Various substituted imidazo[4,5-B]pyridine derivatives.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antiviral activities. It has shown promising results in inhibiting the growth of certain bacterial and viral strains .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. It is studied for its activity against various diseases, such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Comparison with Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine
- 2-Methylimidazo[4,5-B]pyridine
- 6-Bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-B]pyridine
Comparison: Compared to other similar compounds, 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is unique due to the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The bromine atom at the 5th position also provides a site for further functionalization, making it a versatile building block for the synthesis of diverse derivatives .
Properties
IUPAC Name |
5-bromo-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQRQWTKJYTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2906476.png)



![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)


![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)

![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906492.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2906495.png)
